molecular formula C22H15BrClFN2S B3223974 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole CAS No. 1226443-90-8

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole

Cat. No.: B3223974
CAS No.: 1226443-90-8
M. Wt: 473.8
InChI Key: YYCJVDOKEXKGTR-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole is a complex organic compound featuring an imidazole ring substituted with various halogenated phenyl groups. This compound’s structural diversity and potential functional applications make it of significant interest in organic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole, the following synthetic route can be considered:

  • Imidazole Formation: : Initial formation of the imidazole ring via a condensation reaction using suitable starting materials such as glyoxal, ammonia, and formaldehyde.

  • Halogenated Benzylthiolation: : The attachment of the fluorobenzylthio group is achieved through a nucleophilic substitution reaction with benzyl chloride derivatives under basic conditions.

  • Bromination and Chlorination: : Final functionalization steps involve bromination and chlorination of the aromatic rings, performed under controlled conditions using molecular bromine and chlorine.

Industrial Production Methods

For large-scale industrial production, continuous flow synthesis and optimization of reaction conditions are crucial to maximize yield and purity. Catalytic processes and advanced purification techniques such as column chromatography or recrystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole undergoes several types of chemical reactions:

  • Oxidation: : The thio group can be oxidized to a sulfoxide or sulfone under mild oxidative conditions.

  • Reduction: : The nitro or carbonyl groups, if present, can be reduced using agents like sodium borohydride or hydrogen gas.

  • Substitution: : Halogen atoms on the phenyl rings can participate in nucleophilic aromatic substitution (SNAr) reactions, introducing various substituents.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reduction: : Sodium borohydride, catalytic hydrogenation.

  • Substitution: : Sodium hydride, potassium tert-butoxide.

Major Products

  • Oxidation: : Sulfoxide, sulfone derivatives.

  • Reduction: : Secondary amines, alcohols.

  • Substitution: : Various substituted phenyl imidazole derivatives.

Scientific Research Applications

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole has several applications in scientific research:

  • Chemistry: : Used as a precursor or intermediate in synthesizing more complex molecules.

  • Biology: : Investigated for potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: : Explored as a lead compound in drug discovery for its potential therapeutic properties.

  • Industry: : Utilized in the development of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole is determined by its interaction with molecular targets such as enzymes or receptors. The halogenated phenyl groups and imidazole ring may facilitate binding to specific active sites, disrupting normal biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole

  • 5-(4-bromophenyl)-1-phenyl-2-((4-fluorobenzyl)thio)-1H-imidazole

  • 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-((benzyl)thio)-1H-imidazole

Uniqueness

Compared to similar compounds, 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole stands out due to its unique combination of halogenated substituents. These functional groups contribute to its distinctive chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

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Properties

IUPAC Name

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrClFN2S/c23-17-8-6-16(7-9-17)21-13-26-22(27(21)20-3-1-2-18(24)12-20)28-14-15-4-10-19(25)11-5-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCJVDOKEXKGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-bromophenyl)-1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole
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5-(4-bromophenyl)-1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole
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5-(4-bromophenyl)-1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole
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5-(4-bromophenyl)-1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole
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5-(4-bromophenyl)-1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole
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5-(4-bromophenyl)-1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole

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